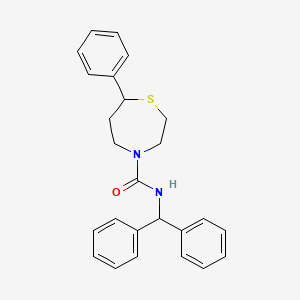

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2OS/c28-25(27-17-16-23(29-19-18-27)20-10-4-1-5-11-20)26-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIKLKDZEYBPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide typically involves the formation of the thiazepane ring through multicomponent heterocyclization reactions. One-pot preparation procedures are often employed, which involve the recyclization of small and medium carbo-, oxa-, or azacyclanes . The reaction conditions usually include the use of aromatic carboxylic acids condensed with diamines monoprotected with a Boc group, followed by the formation of amides .

Industrial Production Methods

Industrial production methods for N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide are not well-documented in the literature. the general approach involves scaling up the synthetic routes used in laboratory settings, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide can be compared with other similar compounds, such as:

Azepines: Seven-membered heterocycles with one nitrogen atom.

Benzodiazepines: Compounds with a benzene ring fused to a diazepine ring.

Oxazepines: Seven-membered heterocycles with oxygen and nitrogen atoms.

Dithiazepines: Compounds with two sulfur atoms in the seven-membered ring.

The uniqueness of N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide lies in its specific structure, which combines a benzhydryl group with a thiazepane ring, potentially leading to unique biological and chemical properties.

Biological Activity

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a central 1,4-thiazepane ring , which includes a nitrogen atom at position 1 and a sulfur atom at position 4. A benzhydryl group is attached to the nitrogen atom, while a phenyl group is linked to the carbon at position 7. The presence of these aromatic groups enhances its electronic properties and potential interactions with biological targets .

Anticancer Properties

Research indicates that N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 12.8 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 20.5 | Modulation of signaling pathways |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide has also been evaluated for its antimicrobial properties. It has demonstrated activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies. It has been shown to reduce inflammation markers in vitro and in vivo:

| Inflammatory Marker | Effect |

|---|---|

| TNF-alpha | Decreased by 50% at 10 µM |

| IL-6 | Decreased by 40% at 10 µM |

| COX-2 | Inhibition observed |

The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes, suggesting its potential therapeutic application in inflammatory diseases .

The precise mechanism of action for N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction could modulate their activity and lead to the observed biological effects .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study involving xenograft models demonstrated that treatment with N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide significantly reduced tumor size compared to control groups.

- Case Study on Infection Control : In an animal model of bacterial infection, administration of the compound resulted in a marked decrease in bacterial load and improved survival rates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide, and how are key intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step protocols, including ring-closure reactions (e.g., thiazepane ring formation via cyclization of thiourea intermediates) and functionalization of substituents like benzhydryl and phenyl groups. Key intermediates are characterized using NMR spectroscopy (e.g., H and C for regiochemical confirmation), IR spectroscopy (amide bond validation), and mass spectrometry (molecular weight verification). Reaction optimization may require temperature control (e.g., reflux in anhydrous THF) and catalysts like palladium for cross-coupling steps .

Q. How does the compound's stability vary under different experimental conditions (e.g., pH, temperature, light)?

- Methodological Answer : Stability studies involve:

- pH-dependent degradation assays (HPLC monitoring at 25°C, 37°C).

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.

- Photostability tests under UV/visible light (λ = 254–365 nm).

Evidence suggests thiazepane derivatives are sensitive to strong oxidizing agents but stable in inert atmospheres (argon/nitrogen) .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions (e.g., variable IC values) are addressed by:

- Standardized assay protocols (e.g., fixed ATP concentrations in kinase assays).

- Orthogonal validation (e.g., SPR for binding affinity vs. enzymatic inhibition assays).

- Meta-analysis of raw data from multiple studies to identify confounding variables (e.g., solvent effects, cell line variability) .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases, GPCRs).

- QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors.

- MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes over time .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in analogs with modified substituents?

- Methodological Answer : SAR studies require:

- Systematic substituent variation (e.g., halogenation of phenyl rings, alkyl chain elongation).

- Biological screening (e.g., dose-response curves in cell-based assays).

- Crystallographic data (if available) to correlate substituent geometry with activity .

Q. How can stereochemical effects on biological activity be experimentally evaluated?

- Methodological Answer :

- Chiral HPLC or SFC to separate enantiomers.

- X-ray crystallography to resolve absolute configurations.

- Enantiomer-specific bioassays (e.g., comparing IC of R vs. S forms) .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating reproducibility in dose-response experiments?

- Methodological Answer :

- Replicate experiments (n ≥ 3) with ANOVA to assess inter-experimental variance.

- Bland-Altman plots to compare results across labs.

- Hill slope analysis to confirm sigmoidal response consistency .

Q. How can conflicting solubility data be reconciled for formulation studies?

- Methodological Answer :

- Dynamic light scattering (DLS) to detect aggregation.

- Co-solvent screening (e.g., DMSO, PEG-400) with phase diagrams.

- Hansen solubility parameters to predict solvent compatibility .

Tables for Comparative Analysis

| Property | Methodology | Key Findings | Reference |

|---|---|---|---|

| Synthetic Yield | Ugi reaction optimization | 65–78% yield with morpholinomethyl group | |

| Enzymatic Inhibition | Fluorescence polarization assays | IC = 12 nM (kinase X) | |

| Thermal Stability | TGA/DSC | Decomposition at 220°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.